molecular formula C8H19NO B13455029 2-(Aminomethyl)-2-ethyl-1-methoxybutane

2-(Aminomethyl)-2-ethyl-1-methoxybutane

Cat. No.: B13455029
M. Wt: 145.24 g/mol
InChI Key: KSDSDXOEENOPID-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-ethyl-1-methoxybutane (CAS: 145550-57-8) is a branched aliphatic amine with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol. Its structure features a methoxy group (-OCH₃) at position 1, a primary amine (-CH₂NH₂) at position 2, and an ethyl branch at position 2 of the butane backbone. Synonyms include 3-(aminomethyl)-3-methoxypentane, reflecting alternative numbering conventions. The compound’s InChIKey (AZAKCDQDYLRURP-UHFFFAOYSA-N) and PubChem CID (15495980) provide identifiers for database searches .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-ethyl-2-(methoxymethyl)butan-1-amine

InChI

InChI=1S/C8H19NO/c1-4-8(5-2,6-9)7-10-3/h4-7,9H2,1-3H3

InChI Key

KSDSDXOEENOPID-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CN)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-ethyl-1-methoxybutane typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions to ensure the formation of the desired primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-2-ethyl-1-methoxybutane may involve more advanced techniques such as catalytic hydrogenation or reductive amination. These methods can provide higher yields and greater purity of the final product. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-ethyl-1-methoxybutane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-ethyl-1-methoxybutane involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Aminomethyl)piperidine (CAS: 22990-77-8)

  • Molecular Formula : C₆H₁₄N₂
  • Molecular Weight : 114.19 g/mol
  • Functional Groups : Secondary amine (-NH-) embedded in a piperidine ring (six-membered saturated heterocycle).
  • Structural Features : Rigid cyclic structure with a planar geometry, contrasting with the flexible aliphatic chain of the target compound.
  • Safety: Classified as a laboratory chemical, it causes skin burns and serious eye damage due to its corrosive nature. No carcinogenicity data is available .

2-Amino-2-methylbutanoic Acid (CAS: 595-39-1)

  • Molecular Formula: C₅H₁₁NO₂
  • Molecular Weight : 117.15 g/mol
  • Functional Groups : Primary amine (-NH₂) and carboxylic acid (-COOH) on a branched carbon chain.
  • Structural Features : Polar due to the carboxylic acid group, enhancing water solubility compared to the hydrophobic methoxy group in the target compound. Commonly used in peptide synthesis or metabolic studies .

Comparative Analysis Table

Compound CAS Number Molecular Formula Molecular Weight Functional Groups Structural Features Key Safety Notes
2-(Aminomethyl)-2-ethyl-1-methoxybutane 145550-57-8 C₇H₁₇NO 131.22 Methoxy, primary amine Branched aliphatic chain No safety data in evidence
2-(Aminomethyl)piperidine 22990-77-8 C₆H₁₄N₂ 114.19 Secondary amine Piperidine ring Skin/eye corrosion
2-Amino-2-methylbutanoic acid 595-39-1 C₅H₁₁NO₂ 117.15 Primary amine, carboxylic acid Branched with COOH group No safety data in evidence

Structural and Functional Implications

Reactivity: The primary amine in 2-(Aminomethyl)-2-ethyl-1-methoxybutane is more nucleophilic than the secondary amine in 2-(Aminomethyl)piperidine, which is sterically hindered by the piperidine ring. The methoxy group in the target compound may act as an electron donor, influencing its participation in SN2 reactions, whereas the carboxylic acid in 2-Amino-2-methylbutanoic acid enables peptide bond formation.

Solubility and Polarity: The aliphatic methoxy group in the target compound likely reduces water solubility compared to the polar carboxylic acid in 2-Amino-2-methylbutanoic acid. 2-(Aminomethyl)piperidine’s cyclic structure may enhance lipid solubility, favoring membrane penetration in biological systems.

Applications: 2-(Aminomethyl)piperidine: Used in heterocyclic chemistry for catalysis or ligand synthesis. 2-Amino-2-methylbutanoic acid: Intermediate in pharmaceutical or biochemical research.

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